2-(1H-pyrazol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
The compound 2-(1H-pyrazol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone features a pyrazole ring linked via an ethanone group to a pyrrolidine moiety. The pyrrolidine is further substituted with a pyridinyloxy group bearing a trifluoromethyl (-CF₃) group at the 4-position.
Properties
IUPAC Name |
2-pyrazol-1-yl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)11-2-5-19-13(8-11)24-12-3-7-21(9-12)14(23)10-22-6-1-4-20-22/h1-2,4-6,8,12H,3,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHWDLQBENFWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-pyrazol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive analysis of its biological activity, including data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 386.4 g/mol. The structure features a pyrazole ring, a trifluoromethyl group, and a pyrrolidine moiety, which contribute to its unique chemical properties and biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇F₃N₄O |
| Molecular Weight | 386.4 g/mol |
| Chemical Structure | Structure |
Antimicrobial Activity
Research has demonstrated that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) indicating strong bactericidal effects . The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its interaction with microbial membranes.
Anticancer Activity
Studies have indicated that similar pyrazole derivatives possess anticancer properties. For example, certain pyrazole-based compounds have shown cytotoxic effects on various cancer cell lines, including those resistant to traditional chemotherapeutics. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole ring can significantly influence the compound's efficacy against cancer cells .
Case Studies
- Antibacterial Efficacy : A study investigated a series of trifluoromethyl-pyrazole derivatives and found that specific modifications led to enhanced antibacterial activity against S. aureus and Enterococcus faecalis. The compounds displayed minimal toxicity to human cells while effectively inhibiting bacterial growth .
- Cytotoxicity in Cancer Research : In another study, pyrazole derivatives were tested against various cancer cell lines. The results indicated that certain analogues exhibited IC50 values lower than those of standard anticancer drugs like doxorubicin, highlighting their potential as novel anticancer agents .
The biological activity of 2-(1H-pyrazol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Membrane Disruption : The lipophilic nature of the trifluoromethyl group may facilitate membrane disruption in microbial cells.
Comparison with Similar Compounds
Structural Features and Functional Groups
A comparative analysis of key structural elements is summarized in Table 1:
Table 1: Structural Comparison of Target Compound and Analogues
Key Observations :
- The target compound shares the pyrrolidine-pyridinyloxy motif with P-0052 but differs in the heterocyclic core (pyridazine in P-0052 vs. pyrazole in the target).
- Unlike compound 7b , which incorporates thienothiophene and phenyl groups, the target compound uses a -CF₃-substituted pyridine, enhancing its electron-deficient character.
Spectroscopic and Physicochemical Properties
- IR Spectroscopy: The target compound’s carbonyl (C=O) stretch (~1700 cm⁻¹) aligns with analogous ethanone-containing compounds like 7b (1720 cm⁻¹) . The -CF₃ group may contribute to distinct absorption bands.
- NMR Data :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 539 for 7b vs. m/z 604 for compound 10 ) reflect differences in molecular weight due to substituents like -CF₃ or thiophene.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for 2-(1H-pyrazol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone to improve yield and purity?
- Methodological Answer :
- Step 1 : Begin with condensation of 1H-pyrazole and 3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine under reflux conditions, using solvents like ethanol or DMF ( ).
- Step 2 : Optimize reaction time (e.g., 2–30 hours) and temperature (e.g., 80–120°C) based on TLC/HPLC monitoring ( ).
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/EtOH mixtures) ( ).
- Validation : Confirm purity using NMR (¹H/¹³C) and HPLC-MS ( ).
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for pyrazole (δ 7.5–8.5 ppm), pyrrolidine (δ 2.5–3.5 ppm), and trifluoromethylpyridyl (δ 8.0–8.8 ppm) groups ( ).
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and molecular ion peaks ( ).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···N bonds) for structural validation ( ).
Advanced Research Questions
Q. How can researchers elucidate the role of the trifluoromethylpyridyl group in modulating bioactivity?
- Methodological Answer :
- Comparative Assays : Synthesize analogs lacking the trifluoromethyl or pyridyl groups and test against target enzymes (e.g., kinases) using enzymatic inhibition assays ().
- Docking Studies : Perform molecular dynamics simulations to compare binding affinities of the trifluoromethylpyridyl moiety vs. substituents like nitro or methoxy groups ( ).
- SAR Analysis : Correlate electronic effects (e.g., CF₃ electron-withdrawing properties) with activity trends ().
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-pyrrolidine hybrids?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., cell lines, IC₅₀ protocols) to minimize variability ().
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence discrepancies ( ).
- Crystallographic Analysis : Compare bioactive conformations (e.g., dihedral angles between pyrazole and pyrrolidine rings) with inactive analogs ( ).
Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Tests : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C ( ).
- Plasma Stability Assays : Expose to human plasma (37°C, 24 hours) and quantify remaining compound using LC-MS/MS ().
- Light/Thermal Stress : Assess photodegradation under UV light (ICH Q1B guidelines) and thermal decomposition via TGA/DSC ( ).
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values ().
- ANOVA with Post-Hoc Tests : Compare multiple analogs’ activities (e.g., Tukey’s test for significance) ( ).
- Principal Component Analysis (PCA) : Reduce dimensionality of structural/activity data to identify key substituent contributions ().
Q. How should researchers address low reproducibility in synthetic yields across batches?
- Methodological Answer :
- DOE (Design of Experiments) : Systematically vary parameters (solvent polarity, catalyst loading) using factorial designs to identify critical factors ( ).
- In Situ Monitoring : Employ ReactIR or PAT tools to track reaction progress and intermediate stability ( ).
- Quality-by-Design (QbD) : Define a design space for robust process parameters (ICH Q8 guidelines) ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
